REACTION_CXSMILES
|
ClC1C(Cl)=C(OC(C)C)C=CC=1C(N[C@@H](C[C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[C:20]3C(C)=CC=C[N:21]3[CH:27]=2)=CC=1)CCO)=O.C(N(CC)CC)C.FC(F)(F)C(OC1C(F)=C(F)C(F)=C(F)C=1F)=O>>[N:21]1[C:27]2[CH:12]=[CH:17][CH:16]=[CH:15][C:18]=2[NH:19][CH:20]=1
|
Name
|
compound 2
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N[C@H](CCO)CC2=CC=C(C=C2)C=2N=C3N(C=CC=C3C)C2)C=CC(=C1Cl)OC(C)C
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.35 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 193.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |